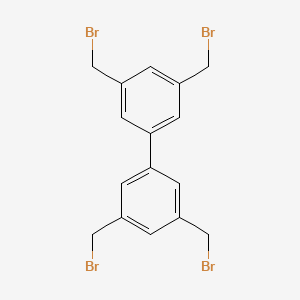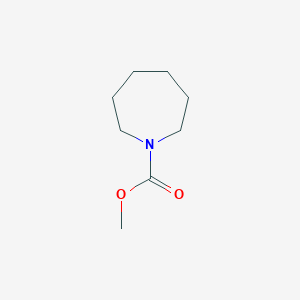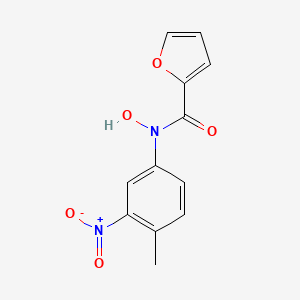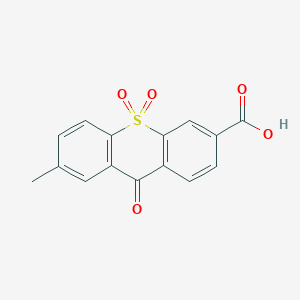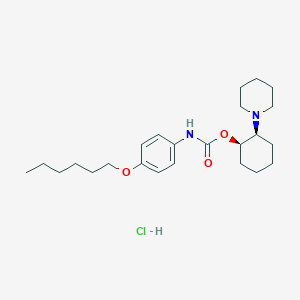
cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate is a complex organic compound that features a piperidine ring, a cyclohexane ring, and a phenyl group with a hexyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine and cyclohexane rings. One common method involves the Diels-Alder reaction, which is used to produce cyclohexene derivatives . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a cyclohexane precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or cyclohexane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological molecules, influencing their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives and cyclohexane-based molecules. Examples include:
Uniqueness
What sets cis-2-(1-Piperidinyl)cyclohexyl (4-(hexyloxy)phenyl)carbamate apart is its unique combination of a piperidine ring, a cyclohexane ring, and a phenyl group with a hexyloxy substituent. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
38205-35-5 |
|---|---|
Formule moléculaire |
C24H39ClN2O3 |
Poids moléculaire |
439.0 g/mol |
Nom IUPAC |
[(1R,2S)-2-piperidin-1-ylcyclohexyl] N-(4-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H38N2O3.ClH/c1-2-3-4-10-19-28-21-15-13-20(14-16-21)25-24(27)29-23-12-7-6-11-22(23)26-17-8-5-9-18-26;/h13-16,22-23H,2-12,17-19H2,1H3,(H,25,27);1H/t22-,23+;/m0./s1 |
Clé InChI |
QMSZOCYQHRDDPA-PEADMDKFSA-N |
SMILES isomérique |
CCCCCCOC1=CC=C(C=C1)NC(=O)O[C@@H]2CCCC[C@@H]2N3CCCCC3.Cl |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)NC(=O)OC2CCCCC2N3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


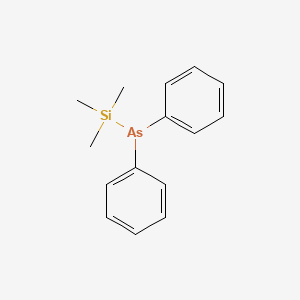

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
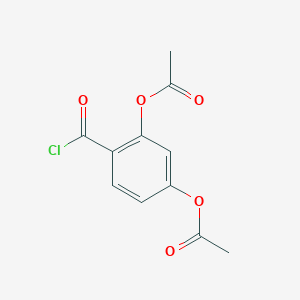
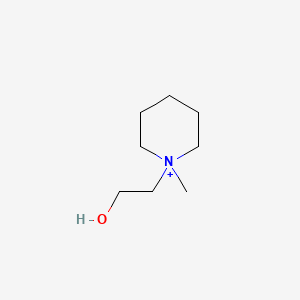
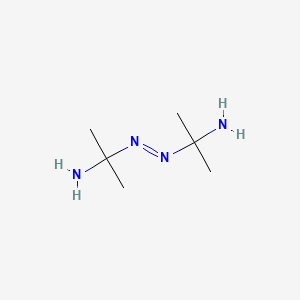


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
